Cas no 1806951-24-5 (2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile)
2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile
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- Inchi: 1S/C9H7F2IN2/c1-5-4-7(12)6(2-3-13)8(14-5)9(10)11/h4,9H,2H2,1H3
- InChI Key: BRVUYLHVKADWLM-UHFFFAOYSA-N
- SMILES: IC1C=C(C)N=C(C(F)F)C=1CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 238
- XLogP3: 2.2
- Topological Polar Surface Area: 36.7
2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029023064-250mg |
2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile |
1806951-24-5 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A029023064-500mg |
2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile |
1806951-24-5 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
| Alichem | A029023064-1g |
2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile |
1806951-24-5 | 95% | 1g |
$2,808.15 | 2022-03-31 |
2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on 2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile
Comprehensive Guide to 2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile (CAS No. 1806951-24-5): Properties, Applications, and Market Insights
2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile (CAS No. 1806951-24-5) is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This compound features a unique pyridine backbone modified with difluoromethyl, iodo, and acetonitrile functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula is C9H7F2IN2, and it exhibits distinct physicochemical properties that cater to advanced applications.
The growing demand for fluorinated pyridine derivatives in drug discovery has positioned 2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile as a key building block. Researchers value its electron-withdrawing properties, which enhance the metabolic stability of target molecules. Recent studies highlight its utility in developing kinase inhibitors and antiviral agents, aligning with the global focus on targeted therapies and infectious disease control.
From a synthetic chemistry perspective, the iodo-substituent in this compound enables efficient cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This reactivity is critical for constructing complex molecular architectures in medicinal chemistry. Additionally, the difluoromethyl group improves lipophilicity, a sought-after trait in CNS drug development. These attributes make CAS No. 1806951-24-5 a hotspot for patent filings in the past five years.
In agrochemical applications, 2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile serves as a precursor for novel crop protection agents. Its structural motifs are found in herbicides and fungicides with improved environmental profiles. As sustainable agriculture gains traction, this compound’s role in developing low-residue pesticides has attracted attention from major agrochemical companies.
The market for halogenated pyridine derivatives like this compound is projected to grow at a CAGR of 6.2% (2023-2030), driven by pharmaceutical R&D investments. Supply chain analysts note increasing procurement of CAS No. 1806951-24-5 by CROs and CDMOs specializing in fluorine chemistry. Regulatory approvals for fluorinated drugs further bolster demand.
Quality control of 2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile requires stringent HPLC analysis due to potential regioisomeric impurities. Leading suppliers provide ≥98% purity with comprehensive spectroscopic characterization (NMR, LC-MS). Storage recommendations typically suggest inert atmospheres at -20°C to preserve the iodo functionality’s reactivity.
Environmental and safety assessments indicate that proper handling of this compound requires standard laboratory PPE. While not classified as hazardous under GHS, its nitrile group warrants ventilation controls during large-scale use. Disposal should follow institutional protocols for halogenated waste.
Future research directions for CAS No. 1806951-24-5 include exploring its photophysical properties for materials science applications. Preliminary data suggest potential in OLED materials due to the pyridine core’s electron-transport characteristics. Such multidisciplinary applications underscore the compound’s versatility beyond life sciences.
For researchers sourcing 2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile, verification of CAS registry number 1806951-24-5 is essential to avoid counterfeit products. Reputable suppliers provide batch-specific COA documentation and stability studies. Custom synthesis options are available for modified derivatives with altered substituent patterns.
In conclusion, 2-(Difluoromethyl)-4-iodo-6-methylpyridine-3-acetonitrile represents a strategically important chemical intermediate at the intersection of medicinal chemistry and materials science. Its balanced reactivity profile and structural tunability ensure continued relevance in cutting-edge research, particularly in fields prioritizing fluorine incorporation for enhanced molecular performance.
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